Dihydromelilotoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

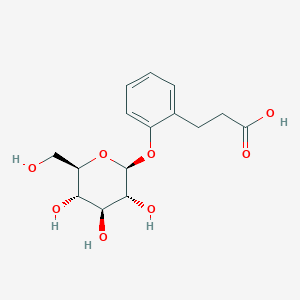

3-(2-O-beta-D-glucosylphenyl)propanoic acid is a beta-D-glucoside and an aromatic carboxylic acid.

Aplicaciones Científicas De Investigación

Introduction to Dihydromelilotoside

This compound is a natural compound derived from various plant sources, notably from the genus Cinnamomum. This compound has garnered attention in recent years for its potential applications across multiple fields, including pharmacology, nutrition, and biochemistry. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Pharmacological Applications

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study examining the effects of this compound on Pseudomonas aeruginosa revealed that it significantly reduced biofilm formation and virulence factor production in multiple strains of this bacterium, suggesting its potential as an antimicrobial agent in treating infections caused by resistant strains .

2. Antioxidant Properties

The antioxidant capacity of this compound has been extensively studied. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders, where oxidative damage plays a critical role .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by modulating various signaling pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which may have implications for conditions like rheumatoid arthritis and other inflammatory diseases .

Table 1: Summary of Pharmacological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Pseudomonas aeruginosa biofilm | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of cytokine production |

Nutritional Applications

This compound is also recognized for its nutritional benefits. It is considered a bioactive compound that may enhance the health benefits of certain foods. Its presence in dietary sources can contribute to improved metabolic health and may aid in weight management due to its influence on lipid metabolism .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against several strains of Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation by up to 81.8% at sub-MIC concentrations. This suggests its potential as a therapeutic agent in preventing chronic infections associated with biofilm-forming bacteria .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory properties of this compound found that it reduced the levels of TNF-α and IL-6 in vitro. This reduction was associated with decreased activation of NF-κB signaling pathways, indicating a mechanism through which this compound may exert its anti-inflammatory effects .

Table 2: Case Study Findings

Propiedades

Fórmula molecular |

C15H20O8 |

|---|---|

Peso molecular |

328.31 g/mol |

Nombre IUPAC |

3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |

InChI |

InChI=1S/C15H20O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-4,10,12-16,19-21H,5-7H2,(H,17,18)/t10-,12-,13+,14-,15-/m1/s1 |

Clave InChI |

FXEOLMWSBWXMSF-TVKJYDDYSA-N |

SMILES |

C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

C1=CC=C(C(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.